molecular formula C11H8ClNO B1350276 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde CAS No. 86454-33-3

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B1350276
CAS RN: 86454-33-3
M. Wt: 205.64 g/mol
InChI Key: UOEPODIXYXIDCC-UHFFFAOYSA-N
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Description

“1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” is a chemical compound. However, there is limited information available about this specific compound1. It’s important to note that the compound may have similarities with other compounds that have a “1-(3-chlorophenyl)” prefix, such as "1-(3-chlorophenyl)piperazine hydrochloride"2.



Synthesis Analysis

The synthesis of related compounds often involves various chemical reactions. For instance, the synthesis of pyrenyl–pyrazole based chalcones, which are similar to the requested compound, involves condensation3.



Molecular Structure Analysis

The molecular structure of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” is not readily available. However, related compounds often feature complex molecular structures with several rigid rings connected by single bonds4.



Chemical Reactions Analysis

The specific chemical reactions of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” are not well-documented. However, derivatives of the compound exhibit various chemical reactions, including potential as corrosion inhibitors for carbon steel in acidic media4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” are not well-documented. However, compounds with similar structures often exhibit high solubility in organic solvents and strong fluorescence4.


Scientific Research Applications

Synthesis and Chemical Reactions

Magnetic and Optical Properties

  • Single Molecule Magnets : A study reported the use of a pyrrole-2-carbaldehyde derivative in the formation of a {Mn(III)25} barrel-like cluster, displaying single-molecule magnetic behavior. This highlights its potential application in the field of molecular magnetism (Giannopoulos et al., 2014).

Pharmaceutical and Biological Research

  • Synthesis of Anticonvulsant and Analgesic Compounds : Pyrazole analogues derived from pyrrole-2-carbaldehyde have been designed and synthesized for potential anticonvulsant and analgesic applications, indicating its use in pharmaceutical research (Viveka et al., 2015).

Nanotechnology

  • Nanocatalyst in Pyrrole Synthesis : Pyrrole-2-carbaldehyde derivatives have been used in a one-pot synthesis method involving nano copper oxide as an effective heterogeneous nanocatalyst. This demonstrates its application in facilitating reactions at the nanoscale (Saeidian et al., 2013).

Supramolecular Chemistry

  • Anion Binding Properties : Tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, synthesized from pyrrole-2-carbaldehyde, have shown potential in anion binding, revealing its application in supramolecular chemistry and sensor technology (Deliomeroglu et al., 2014).

Material Science

  • Synthesis of Organotin(IV) Complexes : Research involving the synthesis and characterization of novel organotin(IV) complexes with Schiff bases derived from pyrrole-2-carbaldehyde suggests its application in the development of materials with unique properties (Sedaghat & Shokohi-pour, 2009).

Safety And Hazards

The safety data sheet for a related compound, “1-(3-chlorophenyl)piperazine hydrochloride”, indicates that it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation2.


Future Directions

“1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde” and its derivatives could potentially be used in various applications. For instance, mCPP, a widespread new psychoactive substance, has been introduced by the organized crime through the darknet as a part of the illicit ecstasy market6. Therefore, the design of selective sensors for the determination of mCPP is a very important demand6.


Please note that the information provided is based on the available data and may not fully represent the exact properties of “1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde”. Further research and studies are needed to provide a more comprehensive understanding of this compound.


properties

IUPAC Name

1-(3-chlorophenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEPODIXYXIDCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50395352
Record name 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde

CAS RN

86454-33-3
Record name 1-(3-chlorophenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50395352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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